molecular formula C4H6O3 B031252 Ethyl glyoxylate CAS No. 924-44-7

Ethyl glyoxylate

Cat. No. B031252
CAS RN: 924-44-7
M. Wt: 102.09 g/mol
InChI Key: DBPFRRFGLYGEJI-UHFFFAOYSA-N
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Description

Ethyl glyoxylate is widely used as an intermediate in the synthesis of pharmaceuticals due to the high reactivity of its aldehyde function . It is also used in the synthesis of a biodegradable polymer, poly (ethyl glyoxylate), and is actively involved in Friedel-Crafts alkylation reactions with thiophenes to produce the corresponding secondary alcohols .


Synthesis Analysis

Poly(ethyl glyoxylate) (PEtG), a new polyacetal, was synthesized via anionic polymerization in CH2Cl2 . The end-capping was achieved using phenyl iso-cyanate, and average molecular weights in the range of 9000 - 216000 were obtained . The 1H and 13C NMR characterization highlighted the non-stereoregularity of PEtG .


Molecular Structure Analysis

Ethyl glyoxylate is the ethyl ester of glyoxylic acid . It is a glyoxylate ester and an ethyl ester .


Chemical Reactions Analysis

Ethyl glyoxylate is actively involved in Friedel-Crafts alkylation reactions with thiophenes to give the corresponding secondary alcohols .


Physical And Chemical Properties Analysis

Ethyl glyoxylate is a clear colorless to slightly yellow solution . It has a boiling point of 110°C, a density of 1.03 g/mL at 20 °C, and a refractive index of 1.4750 . It has a flash point of 7°C and should be stored in a refrigerator . It is immiscible with water and is sensitive to air .

Scientific Research Applications

Biodegradable Polymer Synthesis

Ethyl glyoxylate is a key intermediate in the synthesis of poly(ethyl glyoxylate) (PEtG), a biodegradable polymer. PEtG is a self-immolative polymer that depolymerizes to benign products, making it an environmentally friendly option for various applications, including coatings for pharmaceuticals and agricultural products .

Pharmaceutical Intermediates

Due to its high reactivity, Ethyl glyoxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its aldehyde function is highly reactive, which facilitates the formation of complex molecules required in drug development .

Friedel-Crafts Alkylation Reactions

Ethyl glyoxylate is actively involved in Friedel-Crafts alkylation reactions with thiophenes. This reaction is used to synthesize secondary alcohols, which are valuable in various chemical synthesis processes .

Coatings for Controlled Release

In the field of coatings, Ethyl glyoxylate-based polymers are used to create degradable coatings that can be controlled to erode under specific conditions. This is particularly useful in pharmaceutical tablets and coated fertilizer pellets, where controlled release is essential .

Photopolymerization Applications

The versatility of Ethyl glyoxylate extends to photopolymerization, where it is used in 3D and 4D printing, dentistry, adhesives, solvent-free paints, microelectronics, coatings, and varnishes. Its ability to absorb visible light makes it a valuable component in photoinitiating systems .

Safety And Hazards

Ethyl glyoxylate is highly flammable and may be fatal if swallowed and enters airways . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It causes skin irritation and may cause drowsiness or dizziness .

Future Directions

The design of photoinitiators activable under low-light intensity is an active research field . Glyoxylates and related structures can be versatile for the design of Type I photoinitiators . This is supported by the recent energetic sobriety plans imposed by numerous countries in Europe .

properties

IUPAC Name

ethyl 2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O3/c1-2-7-4(6)3-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPFRRFGLYGEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

192130-58-8
Record name Acetic acid, 2-oxo-, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID6061282
Record name Acetic acid, oxo-, ethyl ester
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Molecular Weight

102.09 g/mol
Source PubChem
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Product Name

Ethyl glyoxylate

CAS RN

924-44-7
Record name Ethyl glyoxylate
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Record name Ethyl oxoacetate
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Record name Ethyl oxoacetate
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Record name Acetic acid, 2-oxo-, ethyl ester
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Record name Acetic acid, oxo-, ethyl ester
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Record name Ethyl glyoxylate
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Record name ETHYL OXOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ethyl glyoxylate?

A1: Ethyl glyoxylate has a molecular formula of C4H6O3 and a molecular weight of 102.09 g/mol.

Q2: Is there spectroscopic data available to characterize ethyl glyoxylate?

A2: Yes, researchers commonly use techniques like IR and 1H NMR to characterize ethyl glyoxylate. For instance, one study used IR and 1H NMR to confirm the structure of ethyl glyoxylate synthesized via ozonization. []

Q3: What makes ethyl glyoxylate a valuable reagent in organic synthesis?

A3: Ethyl glyoxylate participates in various reactions due to its reactive aldehyde group. It is utilized in numerous synthetic transformations, including aldol reactions, Mannich reactions, and cycloadditions.

Q4: How can ethyl glyoxylate be used to synthesize chiral molecules?

A4: Ethyl glyoxylate serves as a versatile starting material in asymmetric synthesis. For example, researchers have employed chiral catalysts, such as BINOL-titanium(IV) complexes, to achieve enantioselective Friedel-Crafts alkylation reactions of ethyl glyoxylate with aromatic amines, leading to chiral aminomandelic acid derivatives. [, ]

Q5: Can you elaborate on the use of ethyl glyoxylate in multicomponent reactions?

A5: Ethyl glyoxylate participates effectively in multicomponent reactions. A noteworthy example is the one-pot synthesis of quinaldates through a Lewis acid-catalyzed three-component coupling reaction involving an arylamine, ethyl glyoxylate, and an aliphatic aldehyde. []

Q6: How is ethyl glyoxylate employed in the synthesis of heterocyclic compounds?

A6: Ethyl glyoxylate acts as a key building block for constructing various heterocycles. For example, researchers have developed methods for synthesizing substituted furo[3,2-c]quinolines and 7H-indeno[2,1-c]quinolines through Lewis acid-catalyzed cycloaddition reactions of ethyl glyoxylate imines with dihydrofuran and indene, respectively. []

Q7: What are the characteristics of poly(ethyl glyoxylate) (PEtG)?

A7: PEtG belongs to a class of polymers known as polyacetals. It is noteworthy for its potential biodegradability and responsiveness to various stimuli. []

Q8: How is PEtG synthesized?

A8: PEtG can be synthesized through anionic polymerization of ethyl glyoxylate. This method allows for control over molecular weight and dispersity using initiators like alkyllithiums and alkoxides. []

Q9: What are the advantages of using PEtG in drug delivery applications?

A9: PEtG exhibits promise in drug delivery systems due to its self-immolative properties. This characteristic enables controlled and complete degradation of the polymer backbone upon triggering by specific stimuli, resulting in efficient drug release. []

Q10: Can you describe the mechanism of stimuli-responsive depolymerization in PEtG?

A10: PEtG can be designed to incorporate stimuli-responsive end-caps. Upon exposure to a specific stimulus, the end-cap cleaves, initiating an end-to-end depolymerization process. This process distinguishes PEtG from conventional degradable polymers, leading to unique erosion mechanisms and potential applications in smart packaging. [, ]

Q11: Can ethyl glyoxylate itself act as a catalyst in organic reactions?

A11: While not a catalyst itself, ethyl glyoxylate participates in reactions promoted by various catalysts. For instance, chiral biphenols have been shown to catalyze the enantioselective Petasis reaction involving alkenyl boronates, secondary amines, and ethyl glyoxylate, resulting in chiral α-amino ester products with high enantiomeric ratios. []

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